3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a thieno[3,2-d]pyrimidin-4(3H)-one moiety . They have been studied for their potential antitubercular activity . The presence of the methoxyphenyl and dimethylbenzyl groups could influence the properties and biological activity of the compound.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves the reaction of a suitable precursor with an amine . The exact synthesis route for this specific compound would depend on the available starting materials and the desired conditions.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the attached functional groups. The electron-deficient nature of the thieno[3,2-d]pyrimidin-4(3H)-one core could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the attached functional groups. The electron-deficient nature of the thieno[3,2-d]pyrimidin-4(3H)-one core could make it susceptible to nucleophilic attack .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Thienopyrimidinone derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, some derivatives have demonstrated remarkable antimicrobial properties against various bacteria and fungi, as well as anti-inflammatory effects. These compounds have been prepared through various synthetic routes and tested in different biological assays to explore their potential as therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018; Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Analgesic Applications
In addition to antimicrobial and anti-inflammatory properties, certain thienopyrimidinone derivatives have shown significant analgesic activity, offering potential alternatives for pain management. These findings suggest their potential use in developing new analgesic drugs (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).
Anticancer Activity
Thienopyrimidinone derivatives have also been identified as promising anticancer agents. Some compounds in this class have exhibited potent activity against various cancer cell lines, highlighting their potential in cancer therapy (Liu, Wu, Wang, Li, Wang, Zhao, & Gong, 2014).
Corrosion Inhibition
Interestingly, certain pyridopyrimidinone derivatives, related to thienopyrimidinone compounds, have been investigated for their application as corrosion inhibitors. These compounds showed excellent inhibition efficiency for the corrosion of carbon steel in acidic solutions, illustrating their potential in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .
Mode of Action
The compound interacts with Cyt-bd by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce sufficient energy for survival .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in ATP production . This results in energy deprivation in the bacteria, affecting their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to energy deprivation . This makes the compound a potential candidate for the development of new antitubercular agents .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-4-5-15(2)17(10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGKJIHPKAGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.